ethyl 3-(3-fluorophenyl)-4-oxo-5-[4-(piperidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Its structure includes:
- A 3-fluorophenyl group at position 3, influencing electronic properties and receptor interactions.
- A 4-(piperidine-1-sulfonyl)benzamido substituent at position 5, contributing to solubility and bioactivity via sulfonamide and piperidine moieties.
- An ethyl ester at position 1, common in prodrug formulations for enhanced bioavailability.
The molecular formula is estimated as C₂₅H₂₂FN₃O₆S₂, with a molecular weight of approximately 543.6 g/mol. Its synthesis likely involves multi-step reactions, including Suzuki coupling for aryl group introduction and amide bond formation for the sulfonamide-benzamido substituent .
Properties
IUPAC Name |
ethyl 3-(3-fluorophenyl)-4-oxo-5-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O6S2/c1-2-38-27(35)23-21-16-39-25(22(21)26(34)32(30-23)19-8-6-7-18(28)15-19)29-24(33)17-9-11-20(12-10-17)40(36,37)31-13-4-3-5-14-31/h6-12,15-16H,2-5,13-14H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRLOZPCYGXDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below compares substituents and biological activities of analogous compounds:
Impact of Substituents on Properties
Fluorophenyl Position :
- Amide Group Variations: Piperidine-1-sulfonyl (target): Offers superior solubility and enzymatic target engagement due to sulfonamide’s electron-withdrawing effects and piperidine’s basicity .
Trifluoromethyl and Halogen Substituents :
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